Thiocillin I

Antibacterial MIC determination Gram-positive pathogens

Researchers studying bacterial translation often face ambiguity between EF-Tu and 50S ribosome inhibitors. Thiocillin I solves this by selectively targeting the 50S subunit (GTPase-associated center), blocking EF-G translocation. • MIC: 0.5 μg/mL against E. faecalis & S. pyogenes (2× potency vs. micrococcin P1). • In vivo benchmark: ED50 2.91 mg/kg (murine S. pyogenes model). • Genetically tractable scaffold: 65 analogs via prepeptide replacement. Supplied as a validated reference standard for ribosomal mechanism studies.

Molecular Formula C48H49N13O10S6
Molecular Weight 1160.4 g/mol
Cat. No. B10795939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiocillin I
Molecular FormulaC48H49N13O10S6
Molecular Weight1160.4 g/mol
Structural Identifiers
SMILESCC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O
InChIInChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+/t19-,20+,21-,32-,33+,35-/m1/s1
InChIKeyFEORQDDAQBRWPT-MYCDKENWSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiocillin I – Overview & Gram-Positive Activity


Thiocillin I (CAS 59979-01-0) is a macrocyclic thiopeptide antibiotic isolated from Bacillus cereus, belonging to the thiazolyl peptide family of >80 structurally related natural products [1]. It is characterized by a 26-membered macrocyclic core containing a central trisubstituted pyridine, multiple thiazole rings, and dehydroamino acid residues [2]. Thiocillin I exerts its antibacterial activity by binding directly to the 50S ribosomal subunit, interacting with 23S rRNA and ribosomal protein L11 to disrupt EF-G-mediated translocation during bacterial protein synthesis [3]. Unlike EF-Tu-targeting thiopeptides such as GE2270A and thiomuracin, thiocillin I belongs to the ribosome-binding subset of this class, a mechanistic distinction critical for experimental design in ribosomal inhibition studies [3].

Ribosome-targeting thiopeptide for 50S translocation studies
Isolated from Bacillus cereus, ribosomal biosynthetic origin
Mechanistically distinct from EF-Tu-binding thiopeptides

Why Thiocillin I Cannot Be Substituted by Other Thiopeptides


Despite sharing a common macrocyclic scaffold, individual thiopeptides exhibit substantial divergence in antibacterial spectrum, target engagement, and biosynthetic pathway that precludes simple interchangeability. Thiocillin I targets the 50S ribosomal subunit, whereas closely related congeners such as GE2270A bind elongation factor Tu (EF-Tu), resulting in fundamentally different resistance profiles and structure-activity relationships [1]. Even among ribosome-binding thiopeptides, micrococcin P1—the most structurally similar analog—displays a distinct MIC profile against identical bacterial strains, with thiocillin I demonstrating superior potency against Enterococcus faecalis and Streptococcus pyogenes under identical assay conditions [2]. Furthermore, thiocillin I is uniquely positioned as the founding member of the ribosomally synthesized thiopeptide subclass, with a genetically tractable biosynthetic gene cluster in B. cereus ATCC 14579 that has enabled the generation of 65 novel variants through prepeptide gene replacement—a biosynthetic engineering capability not yet demonstrated for micrococcin P1 or thiostrepton at comparable scale [3].

Mechanistic target divergence
EF-Tu-targeting thiopeptides (GE2270A) do not engage the 50S subunit; ribosomal function studies require target-matched compound.
Antimicrobial profile mismatch
Reported MIC values for micrococcin P1 differ from thiocillin I against E. faecalis and S. pyogenes, limiting direct substitution in susceptibility workflows.
Biosynthetic engineering platform
B. cereus prepeptide replacement system for thiocillin variant generation is not transferable to micrococcin or thiostrepton production strains.

Thiocillin I – Comparative Evidence vs. Structural Analogs


Superior Potency vs. Micrococcin P1 in Enterococcus and Streptococcus

In a direct head-to-head comparison using the same bacterial strains and assay methodology, thiocillin I demonstrates a 2-fold lower minimum inhibitory concentration (MIC) against Enterococcus faecalis 1674621 (0.5 μg/mL vs. 1 μg/mL for micrococcin P1) and Streptococcus pyogenes 1744264 (0.5 μg/mL vs. 1 μg/mL for micrococcin P1), while both compounds exhibit equivalent activity against Staphylococcus aureus 1974149 (2 μg/mL each) [1][2]. This differential potency against clinically relevant Gram-positive pathogens establishes thiocillin I as the preferred candidate for studies focused on enterococcal or streptococcal infection models where incremental potency differences may translate to meaningful in vivo efficacy margins.

MIC comparison vs. micrococcin P1
Head-to-head
2-fold lower MIC against E. faecalis (0.5 vs 1 μg/mL) and S. pyogenes (0.5 vs 1 μg/mL); equivalent against S. aureus (2 μg/mL each)
Supports selection for enterococcal/streptococcal susceptibility studies
Identical broth microdilution conditions; direct comparison
Antibacterial MIC determination Gram-positive pathogens

Validated In Vivo Efficacy in S. pyogenes Infection Model

Thiocillin I exhibits antibiotic activity in a mouse model of S. pyogenes systemic infection, with a determined median effective dose (ED50) of 2.91 mg/kg [1]. This in vivo efficacy datum distinguishes thiocillin I from the majority of thiopeptide antibiotics, for which formal ED50 values in systemic infection models remain unreported due to the class's well-characterized limitations in aqueous solubility and pharmacokinetics [2]. The availability of a quantitative in vivo benchmark enables translational researchers to calibrate efficacy expectations and positions thiocillin I as a reference compound for evaluating next-generation thiopeptide analogs with improved pharmaceutical properties.

In vivo ED50 in murine model
Reported
ED50 = 2.91 mg/kg (S. pyogenes systemic infection mouse model)
Supports in vivo model-response benchmarking for thiopeptide studies
Class-level PK limitations noted; few comparative ED50 values available
In vivo efficacy Animal model Streptococcus pyogenes ED50

Extensive Post-Translational Modification and Biosynthetic Engineering

The biosynthetic gene cluster for thiocillin was the first thiopeptide cluster cloned and characterized, revealing a ribosomal synthesis paradigm wherein the C-terminal 14 residues of a 52-residue precursor peptide undergo 13 distinct post-translational modifications—the highest number of PTMs documented for any ribosomal peptide natural product [1]. This ribosomal origin was subsequently confirmed for the entire thiopeptide class, but thiocillin I remains uniquely tractable for biosynthetic engineering: through in vivo prepeptide gene replacement in B. cereus ATCC 14579, 65 novel thiocillin variants were generated in a single study, enabling systematic exploration of structure-activity relationships across the macrocyclic scaffold [2]. This genetic tractability is not matched by comparators such as thiostrepton (produced in Streptomyces laurentii with a more complex genetic system) or micrococcin P1 (nonribosomal biosynthesis in some producer strains), positioning thiocillin I as the premier scaffold for combinatorial biosynthetic approaches to thiopeptide optimization.

Post-translational modification & variant library
Class-level inference
13 PTMs on 14-residue core; 65 variants generated via prepeptide gene replacement in B. cereus
Enables combinatorial biosynthetic library exploration
Platform unique to thiocillin I; no comparable variant library for micrococcin P1
Biosynthesis Post-translational modification Genetic engineering RiPP

50S Ribosome Targeting – Distinct from EF-Tu Thiopeptides

Within the thiopeptide antibiotic class, a critical mechanistic bifurcation exists: thiocillin I and thiostrepton bind directly to the 50S ribosomal subunit at the interface of 23S rRNA and ribosomal protein L11 within the GTPase-associated center (GAC), thereby disrupting EF-G-catalyzed translocation [1]. In contrast, GE2270A and thiomuracin bind elongation factor Tu (EF-Tu) to block aminoacyl-tRNA delivery [1]. This mechanistic distinction has direct consequences for resistance profiles: mutations in ribosomal protein L11 confer resistance to ribosome-binding thiopeptides but not to EF-Tu binders, and vice versa for EF-Tu mutations [2]. Consequently, thiocillin I serves as an essential tool compound for dissecting ribosomal mechanisms of translation inhibition and for profiling resistance liabilities specific to the 50S subunit binding mode, a role that EF-Tu-targeting thiopeptides cannot fulfill.

50S ribosome vs. EF-Tu targeting
Class-level inference
Binds 50S subunit (23S rRNA/L11) at GAC; inhibits EF-G translocation, not EF-Tu
Enables selective ribosomal elongation cycle studies
Resistance profile differs from EF-Tu-targeting thiopeptides
Mechanism of action Ribosome binding EF-G inhibition 50S subunit

Validated Total Synthesis Enabling Analog Generation

The total synthesis of thiocillin I was completed and published in 2011, providing the first unequivocal assignment of its full constitution and absolute configuration [1]. A subsequent improved synthesis reported in 2019 achieved the construction of thiocillin I in 15 steps (longest linear sequence) from commercially available materials, featuring a Mo(VI)-oxide/picolinic acid-catalyzed cyclodehydration strategy for thiazoline formation and a C-H activation approach to install the trisubstituted pyridine core [2]. For comparison, the structurally related micrococcin P1 was synthesized in 14 steps using the same methodology [2]. The availability of two independent synthetic routes—one establishing absolute configuration and one enabling practical scale-up—provides procurement flexibility: researchers can source either fermentation-derived natural product or synthetically produced material with identical structure and activity, mitigating supply chain risk for long-term research programs.

Validated total synthesis route
Reported
15-step longest linear sequence; Mo(VI)-catalyzed cyclodehydration / C-H activation strategy
Supports synthetic resupply and analog diversification
Comparable synthetic complexity to micrococcin P1 (14 steps)
Total synthesis Structural assignment Medicinal chemistry Chemical synthesis

Thiocillin I – Research and Industrial Applications


Ribosomal Translation Inhibition Studies at the GAC

Thiocillin I is the optimal tool compound for dissecting 50S ribosomal subunit function at the GTPase-associated center (GAC), where it binds at the interface of 23S rRNA and ribosomal protein L11 to block EF-G-catalyzed translocation [1]. Unlike EF-Tu-targeting thiopeptides (GE2270A, thiomuracin), thiocillin I enables selective interrogation of the ribosomal elongation cycle without confounding effects on aminoacyl-tRNA delivery. Its monocyclic scaffold provides a structurally simpler framework compared to bicyclic congeners (thiostrepton, nosiheptide), facilitating cleaner structure-activity relationship interpretation in ribosome binding studies [1].

Combinatorial Biosynthetic Engineering for Analog Libraries

Thiocillin I's ribosomal origin and genetically tractable B. cereus ATCC 14579 production system uniquely enable the rapid generation of structurally diverse analog libraries through prepeptide gene replacement without requiring total chemical synthesis [2]. With 65 variants already demonstrated in a single study, this platform supports systematic exploration of macrocyclic ring size, heterocycle composition, and side chain modifications to optimize antibacterial spectrum, solubility, and pharmacokinetics [2]. No other thiopeptide scaffold offers a comparable combination of ribosomal biosynthesis and demonstrated high-throughput genetic diversification.

In Vivo Proof-of-Concept for Thiopeptide Anti-Infectives

With a validated ED50 of 2.91 mg/kg in a murine S. pyogenes systemic infection model, thiocillin I serves as the only ribosome-targeting thiopeptide with a published quantitative in vivo efficacy benchmark [3]. This datum establishes a baseline for medicinal chemistry programs aiming to improve thiopeptide pharmacokinetics while maintaining antibacterial potency, enabling direct efficacy comparisons between thiocillin I and optimized analogs in the same infection model [3]. Researchers evaluating the translational potential of thiopeptide scaffolds should prioritize thiocillin I as the reference standard for in vivo efficacy studies.

Gram-Positive Susceptibility Testing for Enterococci and Streptococci

Thiocillin I demonstrates a 2-fold potency advantage over the closest structural analog micrococcin P1 against E. faecalis (MIC 0.5 vs. 1 μg/mL) and S. pyogenes (MIC 0.5 vs. 1 μg/mL) under identical broth microdilution conditions [4]. For antibacterial susceptibility testing programs focused on enterococcal or group A streptococcal pathogens—including vancomycin-resistant Enterococcus (VRE) surveillance—thiocillin I provides the most potent thiopeptide comparator within this structural subclass, enabling more sensitive detection of resistance emergence and more stringent benchmarking of novel antibacterial candidates [4].

Application
Selection Property
Validation Focus
Ribosomal translocation inhibition studies (50S GAC)
Mechanism-based ribosomal tool compound
EF-G translocation blockade; target engagement at GAC
Combinatorial biosynthetic analog libraries
Genetically tractable B. cereus production system
Prepeptide gene replacement; variant library scalability
In vivo thiopeptide model benchmarking
Reported murine systemic infection ED50
Systemic S. pyogenes infection model response
Enterococcal and streptococcal susceptibility profiling
MIC comparison against micrococcin P1
Susceptibility endpoint review for E. faecalis, S. pyogenes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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